2,4,5-Tribromophenol

PBDD/F formation environmental toxicology combustion byproduct analysis

Procure 2,4,5-Tribromophenol (CAS 14401-61-7) for research requiring its unique, non-substitutable 2,4,5-bromination pattern. This isomer is essential for generating 2,3,7,8-substituted PBDD/Fs in mechanistic studies, as using the more common 2,4,6-isomer will invalidate research on formation pathways, environmental fate modeling, and emission source identification. It is also the required certified reference standard for quantifying urinary metabolites in human PBDE exposure studies, enabling precise source tracking. Its specific thermodynamic data is critical for accurate QSPR and reaction pathway modeling. Secure the exact isomer your research protocol demands.

Molecular Formula C6H3Br3O
Molecular Weight 330.8 g/mol
CAS No. 14401-61-7
Cat. No. B077500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Tribromophenol
CAS14401-61-7
Molecular FormulaC6H3Br3O
Molecular Weight330.8 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)Br)Br)O
InChIInChI=1S/C6H3Br3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
InChIKeyXPUSKKJATQFMBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Tribromophenol (CAS 14401-61-7): Procurement and Identification Data for Specialized Research Applications


2,4,5-Tribromophenol (C6H3Br3O, MW 330.80) is a tribrominated derivative of phenol, classified as a p-bromophenol [1]. It is a white to off-white crystalline solid with a computed XLogP3-AA of 3.6, indicating lipophilicity [2]. This isomer differs from the more commercially prevalent 2,4,6-tribromophenol in its bromination pattern [3]. Its primary value lies in its role as an analytical standard for environmental exposure assessment and as a specific precursor in the study of polybrominated dioxin and furan formation [4].

Why 2,4,5-Tribromophenol Cannot Be Replaced by 2,4,6-Tribromophenol or Other Bromophenol Isomers in Critical Research


The bromination pattern on the phenolic ring is a primary determinant of a bromophenol's chemical, physical, and toxicological behavior. 2,4,5-Tribromophenol, with its specific ortho, para, and meta substitution pattern, exhibits a unique capacity for forming highly toxic 2,3,7,8-substituted polybrominated dibenzo-p-dioxins and furans (PBDD/Fs), a property not shared by all isomers [1]. Furthermore, thermodynamic and computational studies confirm that the position of bromine atoms dictates the compound's role in radical formation and dimerization reactions [2]. Substituting this isomer with the more common 2,4,6-tribromophenol would therefore invalidate studies on PBDD/F formation mechanisms, environmental fate modeling, or any application requiring its specific reactivity profile [3].

Quantitative Differentiation of 2,4,5-Tribromophenol: A Comparative Evidence Guide for Scientific Procurement


Role as a Critical Precursor to Highly Toxic 2,3,7,8-PBDD/Fs

2,4,5-Tribromophenol (2,4,5-TBP) and 3,4-dibromophenol (3,4-DBP) are identified as the bromophenol precursors that possess the minimum number of bromine atoms required to form the 2,3,7,8-substituted polybrominated dibenzo-p-dioxins and furans (PBDD/Fs), which are the most toxic congeners among all 210 PBDD/F isomers [1]. This specific capacity is a direct consequence of the bromine substitution pattern at the ortho and para positions, a structural requirement not fulfilled by isomers like 2,4,6-tribromophenol [1]. Density functional theory (DFT) calculations further show that a meta-bromine substituent facilitates the dimerization of bromophenoxy radicals, while ortho and para bromines suppress it, highlighting the isomer-specific reactivity [2].

PBDD/F formation environmental toxicology combustion byproduct analysis

Thermodynamic Stability Profile Differentiates 2,4,5-Tribromophenol from Other Tri- and Dibrominated Phenols

The thermodynamic properties of 2,4,5-tribromophenol differ measurably from its regioisomers and lower brominated analogs. The standard Gibbs free energy of formation in the aqueous phase (ΔG of aq) for 2,4,5-tribromophenol is -21.6 kJ/mol, compared to -19.6 kJ/mol for 2,4,6-tribromophenol and -43.3 kJ/mol for 2,5-dibromophenol [1]. The gas-phase enthalpy of formation (ΔH of gas) is -18.9 kJ/mol for 2,4,5-tribromophenol, versus -19.8 kJ/mol for 2,4,6-tribromophenol [2]. These quantitative differences in fundamental thermodynamic properties provide a basis for computational modeling and selection.

thermodynamics computational chemistry property prediction

Utility as a Non-Substitutable Analytical Standard for Human PBDE Exposure Assessment

2,4,5-Tribromophenol is specifically validated as a standard for the determination of urinary bromophenols (BrPs) as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) using gas chromatography-tandem mass spectrometry (GC-MS/MS) [1]. Its application in this context is not interchangeable with other bromophenol isomers, as different isomers are associated with different parent PBDE congeners. For instance, 2,4,5-tribromophenol is a specific metabolite of certain PBDEs, and its accurate quantification is essential for source apportionment and exposure reconstruction . The compound is also used as an internal standard to account for analyte losses during environmental analysis, a role that requires a distinct, well-characterized isomer to avoid interference with native analytes .

analytical chemistry biomonitoring PBDE exposure GC-MS/MS

Biocidal Activity Profile Suggests Isomer-Specific Antimicrobial Efficacy

While specific MIC data for 2,4,5-tribromophenol are not readily available in the primary literature, a class-level comparison from studies on related bromophenol isomers reveals that the position of bromine substitution significantly impacts antimicrobial activity. For example, a study on bromophenols purified from Grateloupia elliptica found that 2,4,6-tribromophenol exhibited an IC50 of 60.3 μM against Escherichia coli β-glucuronidase, while 2,4-dibromophenol had an IC50 of 110.4 μM [1]. This class-level inference demonstrates that the degree and pattern of bromination are critical determinants of potency, and that 2,4,5-tribromophenol, as a distinct isomer, would be expected to have its own unique activity profile [2]. A vendor notes its studied use for antifungal properties and effects on neuroblastoma cells, indicating its specific utility in medicinal chemistry research .

antimicrobial antifungal biocide development structure-activity relationship

Key Research and Industrial Application Scenarios for 2,4,5-Tribromophenol


Environmental Toxicology: Studying PBDD/F Formation Mechanisms

2,4,5-Tribromophenol is a required precursor for mechanistic studies on the formation of highly toxic 2,3,7,8-substituted polybrominated dibenzo-p-dioxins and furans (PBDD/Fs). Its specific bromination pattern is essential for generating these congeners in laboratory combustion or thermal degradation experiments, enabling research into emission source identification and mitigation strategies [1]. The isomer is not substitutable with the more common 2,4,6-tribromophenol for this purpose.

Human Biomonitoring: As an Analytical Standard for PBDE Exposure

In analytical chemistry, 2,4,5-tribromophenol is employed as a certified reference standard for the quantification of its corresponding urinary metabolite. This is critical in epidemiological studies that aim to link specific PBDE congeners (e.g., BDE-47, BDE-99) to human exposure and health outcomes, as it allows for precise source tracking and exposure reconstruction [2].

Medicinal Chemistry and Biocide Development: SAR Studies

As a specific bromophenol isomer, 2,4,5-tribromophenol serves as a building block or a probe in structure-activity relationship (SAR) studies aimed at developing new antimicrobial or antifungal agents. Researchers can systematically vary the halogenation pattern to investigate how the specific substitution of the 2,4,5 isomer impacts interactions with biological targets like enzymes or microbial membranes, providing insights not obtainable with the 2,4,6 isomer [3].

Computational Chemistry and Thermodynamic Modeling

The experimentally validated thermodynamic parameters for 2,4,5-tribromophenol (e.g., ΔH of gas, ΔG of aq) provide essential, isomer-specific inputs for computational models. This data is used in reaction pathway modeling, environmental fate predictions, and quantitative structure-property relationship (QSPR) studies, where the use of incorrect isomer data would lead to flawed conclusions [4].

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